Glycerone sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

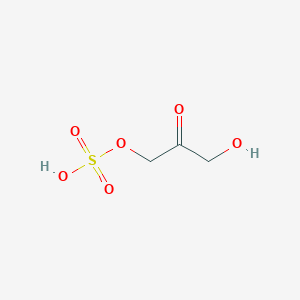

Glycerone sulfate is a carbohydrate sulfate and a primary alpha-hydroxy ketone. It derives from a dihydroxyacetone.

Aplicaciones Científicas De Investigación

Scientific Research Applications

a. Gene Expression Studies

Glycerone sulfate has been studied for its role in modulating gene expression related to sulfation pathways. A preliminary study indicated that treatment with glycerol (which can be converted into this compound) significantly increased the expression levels of sulfation enzymes such as Chst12 and Chst15 in myoblast cells. This suggests potential applications in understanding cellular processes related to glycosaminoglycan biosynthesis and sulfation pathways, which are critical in various biological functions .

b. Cryopreservation and Vitrification

This compound is utilized in cryopreservation protocols, particularly for its cryoprotective properties. It helps prevent ice crystal formation during freezing processes, which is crucial for preserving biological samples like cells and tissues. Research has demonstrated that glycerol-based solutions can enhance the vitrification process, ensuring that samples remain viable post-thawing . This application is particularly relevant in regenerative medicine and fertility preservation.

Pharmaceutical Applications

a. Drug Formulation

In pharmaceutical formulations, this compound serves as a humectant and stabilizer. Its hygroscopic nature helps maintain moisture in ointments and gels, improving their efficacy and shelf life. Glycerol derivatives are commonly used in various dosage forms, including syrups, tablets, and topical preparations . The compound's non-toxic profile makes it suitable for use in formulations intended for sensitive populations.

b. Wound Healing

This compound exhibits antimicrobial properties, making it beneficial in wound care applications. It is often incorporated into dressings to promote healing by maintaining a moist environment while preventing infection . The compound's ability to enhance cell viability and proliferation further supports its use in regenerative medicine.

Emerging Technologies

a. Bio-Printing

Recent advancements have seen this compound being explored as a component of bio-inks used in 3D bioprinting technologies. Its properties allow for the fabrication of complex tissue structures that can mimic natural tissues, opening avenues for tissue engineering and regenerative therapies .

b. Hydrogel Development

Research has demonstrated the potential of this compound in synthesizing hydrogels that can be used for drug delivery systems or as scaffolds for tissue engineering. These hydrogels exhibit favorable mechanical properties and biocompatibility, making them suitable for various biomedical applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Scientific Research | Modulation of gene expression related to sulfation pathways |

| Cryopreservation | Enhances vitrification processes for biological samples |

| Pharmaceutical Formulation | Used as a humectant and stabilizer in various drug formulations |

| Wound Healing | Antimicrobial properties aid in promoting healing |

| Bio-Printing | Component of bio-inks for 3D printing of tissues |

| Hydrogel Development | Synthesis of biocompatible hydrogels for drug delivery and tissue scaffolding |

Propiedades

Número CAS |

17302-80-6 |

|---|---|

Fórmula molecular |

C3H6O6S |

Peso molecular |

170.14 g/mol |

Nombre IUPAC |

(3-hydroxy-2-oxopropyl) hydrogen sulfate |

InChI |

InChI=1S/C3H6O6S/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H,6,7,8) |

Clave InChI |

ZHFQGMZFDJMJMH-UHFFFAOYSA-N |

SMILES |

C(C(=O)COS(=O)(=O)O)O |

SMILES canónico |

C(C(=O)COS(=O)(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.